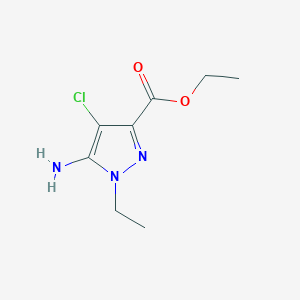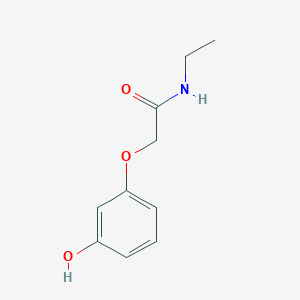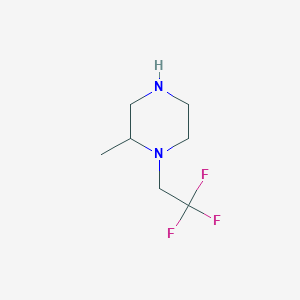
3-Amino-6-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl is a complex organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution using a suitable trifluoromethoxy source.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.
化学反応の分析
Types of Reactions
3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide and potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
科学的研究の応用
3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
3-Amino-6-(trifluoromethyl)-2’-(trifluoromethoxy)biphenyl: Similar structure but with different positions of the trifluoromethoxy and trifluoromethyl groups.
3-Amino-6-(difluoromethoxy)-2’-(trifluoromethyl)biphenyl: Similar structure but with a difluoromethoxy group instead of a trifluoromethoxy group.
3-Amino-6-(trifluoromethoxy)-2’-(difluoromethyl)biphenyl: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The unique combination of trifluoromethoxy and trifluoromethyl groups in 3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl imparts distinct chemical properties, such as high electronegativity and lipophilicity. These properties can enhance the compound’s stability, reactivity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C14H9F6NO |
|---|---|
分子量 |
321.22 g/mol |
IUPAC名 |
4-(trifluoromethoxy)-3-[2-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)11-4-2-1-3-9(11)10-7-8(21)5-6-12(10)22-14(18,19)20/h1-7H,21H2 |
InChIキー |
WOEQSERXPGQKLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)N)OC(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070344.png)



![4-([1,1'-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile](/img/structure/B12070373.png)
![N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B12070376.png)







![1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B12070427.png)
